
Tolafentrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tolafentrine is a small molecule drug known for its dual-selective inhibition of phosphodiesterase 3 and phosphodiesterase 4. This compound has been studied for its potential therapeutic effects in treating pulmonary arterial hypertension and other respiratory diseases. This compound works by modulating the cAMP/PKA-dependent pathway, which plays a crucial role in various cellular processes .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study phosphodiesterase inhibition and its effects on cellular signaling pathways.
Biology: Investigated for its role in modulating endothelial cell function and reducing apoptosis.
Medicine: Explored as a potential therapeutic agent for treating pulmonary arterial hypertension and other respiratory diseases.
Industry: Utilized in the development of new pharmacological agents targeting phosphodiesterase enzymes .
Mécanisme D'action
Tolafentrine exerts its effects by inhibiting phosphodiesterase 3 and phosphodiesterase 4, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This elevation in cAMP activates protein kinase A (PKA), which in turn modulates various downstream signaling pathways. The compound also induces the expression of dimethylarginine dimethylaminohydrolase 2, which plays a role in reducing apoptosis and improving endothelial function .
Similar Compounds:
- Zardaverine
- Benzafentrine
- Pumafentrine
- Ensifentrine
Comparison: this compound is unique in its dual-selective inhibition of phosphodiesterase 3 and phosphodiesterase 4, which distinguishes it from other similar compounds. While compounds like zardaverine and benzafentrine also inhibit phosphodiesterase enzymes, this compound’s specific selectivity and mechanism of action provide distinct therapeutic advantages. Ensifentrine, another dual-selective inhibitor, is currently under clinical development, highlighting the ongoing interest in this class of compounds .
Orientations Futures
There is a growing interest in developing new PDE inhibitors with an improved safety profile. In particular, the research is focused on the development of drugs capable of interacting simultaneously with different PDEs, or to be administered by inhalation . Tolafentrine is one of the molecules that have reached clinical development .
Analyse Biochimique
Biochemical Properties
Tolafentrine interacts with enzymes such as phosphodiesterase 3 and 4 (PDE3/4), inhibiting their activity . This interaction plays a crucial role in biochemical reactions, particularly those involving cyclic adenosine monophosphate (cAMP), a molecule that PDE3/4 enzymes typically break down. By inhibiting these enzymes, this compound increases the concentration of cAMP, which can have various downstream effects .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to decrease asymmetrical dimethylarginine-induced apoptosis in endothelial cells via a cAMP/PKA-dependent pathway . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PDE3/4 enzymes . By inhibiting these enzymes, this compound prevents the breakdown of cAMP, leading to an increase in cAMP concentration . This increase can then lead to various downstream effects, including the activation of PKA, which has been shown to induce dimethylarginine dimethylaminohydrolase 2 (DDAH2) and decrease asymmetrical dimethylarginine-induced apoptosis in endothelial cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have both acute and chronic effects . For instance, in a unilateral diacetamide-induced rat pulmonary hypertension model, this compound was found to have significant acute effects, as well as chronic effects when administered long-term . These effects included alleviation of hemodynamic and gas exchange abnormalities, reduction of right ventricular hypertrophy, and normalization of pulmonary vascular remodeling changes .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with varying effects observed at different dosages
Metabolic Pathways
By inhibiting PDE3/4 enzymes, this compound prevents the breakdown of cAMP, thereby influencing the metabolic flux of this molecule .
Transport and Distribution
The specific mechanisms of this compound’s transport and distribution within cells and tissues are not explicitly detailed in the literature. Given its role as a PDE3/4 inhibitor, it is likely that it interacts with these enzymes at their respective locations within the cell .
Subcellular Localization
As a PDE3/4 inhibitor, it is likely to be found wherever these enzymes are located within the cell
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tolafentrine involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to achieve the desired chemical transformations, ensuring high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. Purification steps, such as crystallization and chromatography, are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Tolafentrine undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Propriétés
| { "Design of Synthesis Pathway": "The synthesis pathway of Tolafentrine involves the reaction of 3-(1H-imidazol-1-yl)propanenitrile with 2,3-dichloroquinoxaline in the presence of a base.", "Starting Materials": ["3-(1H-imidazol-1-yl)propanenitrile", "2,3-dichloroquinoxaline", "base"], "Reaction": [ "Step 1: Dissolve 3-(1H-imidazol-1-yl)propanenitrile in a solvent such as DMF or DMSO.", "Step 2: Add a base such as potassium carbonate or cesium carbonate to the reaction mixture.", "Step 3: Add 2,3-dichloroquinoxaline to the reaction mixture and stir at room temperature for several hours.", "Step 4: Purify the product using column chromatography or recrystallization." ] } | |
Numéro CAS |
139308-65-9 |
Formule moléculaire |
C28H31N3O4S |
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C28H31N3O4S/c1-18-5-11-21(12-6-18)36(32,33)30-20-9-7-19(8-10-20)28-23-16-27(35-4)26(34-3)15-22(23)24-17-31(2)14-13-25(24)29-28/h5-12,15-16,24-25,30H,13-14,17H2,1-4H3/t24-,25-/m1/s1 |
Clé InChI |
FVZJIAUYFDQQKJ-JWQCQUIFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=N[C@@H]4CCN(C[C@@H]4C5=CC(=C(C=C53)OC)OC)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4CCN(CC4C5=CC(=C(C=C53)OC)OC)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4CCN(CC4C5=CC(=C(C=C53)OC)OC)C |
Synonymes |
rel-(-)-N-[4-[(4aR,10bS)-1,2,3,4,4a,10b-Hexahydro-8,9-dimethoxy-2-methylbenzo[c][1,6]naphthyridin-6-yl]phenyl]-4-methylbenzenesulfonamide; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)
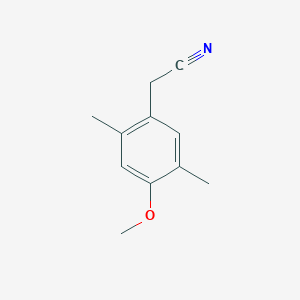
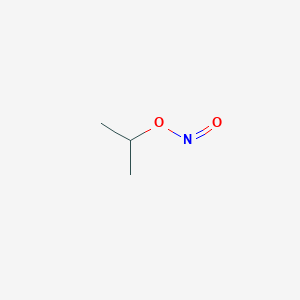
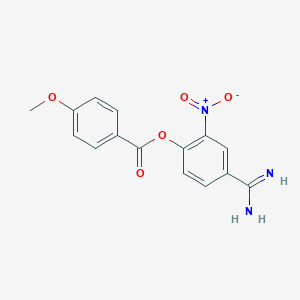
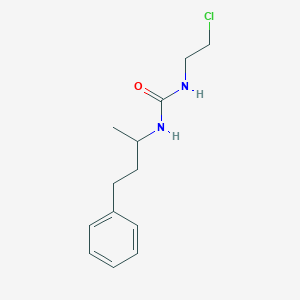
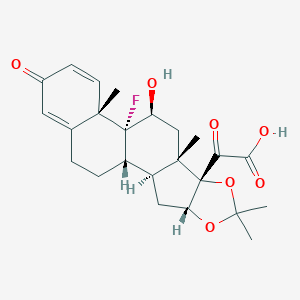
![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)


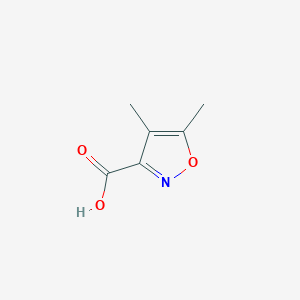
![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)

![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)
